Cyclohexyl 2-(carbamoyloxy)benzoate
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Overview
Description
Cyclohexyl 2-(carbamoyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group attached to the 2-position of a benzoate ester, with a carbamoyloxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-(carbamoyloxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with cyclohexanol in the presence of a suitable catalyst. The reaction can be carried out under acidic conditions using sulfuric acid or under basic conditions using a base such as sodium hydroxide. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(carbamoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters, or other substituted esters.
Scientific Research Applications
Cyclohexyl 2-(carbamoyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of cyclohexyl 2-(carbamoyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Cyclohexyl 2-(carbamoyloxy)benzoate can be compared with other similar compounds, such as:
Methyl 2-(carbamoyloxy)benzoate: Similar structure but with a methyl group instead of a cyclohexyl group.
Ethyl 2-(carbamoyloxy)benzoate: Similar structure but with an ethyl group instead of a cyclohexyl group.
Phenyl 2-(carbamoyloxy)benzoate: Similar structure but with a phenyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct physical and chemical properties, such as increased hydrophobicity and steric bulk, compared to its analogs.
Properties
CAS No. |
88599-45-5 |
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Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
cyclohexyl 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C14H17NO4/c15-14(17)19-12-9-5-4-8-11(12)13(16)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,17) |
InChI Key |
PWFWJJLFVMBNQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2OC(=O)N |
Origin of Product |
United States |
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